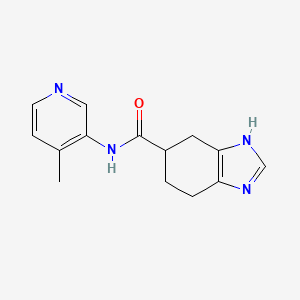

N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Description

N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a bicyclic heterocyclic compound featuring a fused benzene and diazole ring system (4,5,6,7-tetrahydro-1H-1,3-benzodiazole) linked to a carboxamide group. The carboxamide nitrogen is substituted with a 4-methylpyridin-3-yl moiety. While direct data on its applications are unavailable in the provided evidence, its structural features suggest possible relevance in medicinal chemistry or materials science, particularly given analogs in polymerization initiators (e.g., azoamidines in ) and bioactive pyrazole derivatives () .

Properties

IUPAC Name |

N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-9-4-5-15-7-13(9)18-14(19)10-2-3-11-12(6-10)17-8-16-11/h4-5,7-8,10H,2-3,6H2,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBALRIHVKPXJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2CCC3=C(C2)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring . The tetrahydrobenzene ring can be introduced through hydrogenation reactions, and the carboxamide group can be added via amide bond formation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced benzimidazole derivatives .

Scientific Research Applications

N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The compound’s 1,3-benzodiazole core distinguishes it from related structures:

- Pyrazole-carboximidamides (): These feature a five-membered pyrazole ring with carboximidamide substituents. Substituents on the pyrazole (e.g., phenyl, halophenyl, methoxyphenyl) modulate electronic and steric effects, which may enhance binding to biological targets or alter reactivity .

- Tetrahydrodiazepine-based azoamidines (): Seven-membered diazepine rings (e.g., 4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl) in initiators like 2,2’-azobis[2-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)propane] dihydrochloride.

Functional Group Variations

- Carboxamide vs. Carboximidamide: The target compound’s carboxamide group (-CONH-) differs from the carboximidamide (-C(=NH)NH₂) in pyrazole derivatives ().

- Pyridinyl vs. Aryl Substituents : The 4-methylpyridin-3-yl group introduces a basic nitrogen and methyl group, contrasting with the phenyl or substituted phenyl groups in . Pyridine’s electron-withdrawing effects may reduce lipophilicity compared to halogenated aryl analogs .

Physicochemical and Functional Implications

Biological Activity

N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C12H15N3O

- Molecular Weight : 219.27 g/mol

- CAS Number : 117840-81-0

The structure includes a tetrahydrobenzodiazole moiety, which is known for conferring various biological activities.

Research indicates that compounds similar to N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole derivatives often exhibit their biological effects through multiple mechanisms:

- Enzyme Inhibition : Many derivatives of benzodiazoles act as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission. For instance, studies have shown that certain benzodiazole derivatives can inhibit these enzymes with IC50 values comparable to standard drugs like galantamine .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentrations (MIC) ranging from 12.5 μg/ml to 250 μg/ml against pathogens such as Staphylococcus aureus and Escherichia coli .

- Antioxidant Properties : Some studies highlight the compound's ability to scavenge free radicals, contributing to its potential as an antioxidant agent. This property is essential in mitigating oxidative stress-related diseases .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Neurodegenerative Diseases : Due to its AChE inhibitory activity, this compound is being investigated for potential use in treating Alzheimer's disease and other neurodegenerative conditions.

- Infectious Diseases : Its antimicrobial properties position it as a candidate for developing new antibiotics to combat resistant strains of bacteria.

Case Study 1: Antimicrobial Efficacy

In a study published in 2021, several benzodiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with a similar structure to N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole exhibited notable activity against S. aureus (MIC = 12.5 μg/ml) compared to standard antibiotics like ampicillin (MIC = 100 μg/ml) .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of benzodiazole derivatives in models of oxidative stress-induced neuronal damage. The results showed that these compounds significantly reduced cell death and oxidative stress markers in neuronal cell lines .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.